1-(3-Ethylpiperidin-3-yl)ethan-1-one
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Overview
Description
1-(3-Ethylpiperidin-3-yl)ethan-1-one is an organic compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic compound containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Ethylpiperidin-3-yl)ethan-1-one can be achieved through several synthetic routes. One common method involves the alkylation of piperidine derivatives. For instance, the reaction of 3-ethylpiperidine with ethanoyl chloride under basic conditions can yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product .
Chemical Reactions Analysis
Types of Reactions
1-(3-Ethylpiperidin-3-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethanone group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted piperidine derivatives.
Scientific Research Applications
1-(3-Ethylpiperidin-3-yl)ethan-1-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in the development of pharmaceutical drugs.
Industry: Utilized in the production of fine chemicals and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of 1-(3-Ethylpiperidin-3-yl)ethan-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
1-(3-Pyridinyl)ethan-1-one: Similar in structure but contains a pyridine ring instead of a piperidine ring.
1-(3-Indolizinyl)ethan-1-one: Contains an indolizine ring, showing different biological activities.
Uniqueness
1-(3-Ethylpiperidin-3-yl)ethan-1-one is unique due to its specific piperidine structure, which imparts distinct chemical and biological properties. Its ethyl substitution at the piperidine ring differentiates it from other piperidine derivatives, potentially leading to unique reactivity and applications .
Properties
Molecular Formula |
C9H17NO |
---|---|
Molecular Weight |
155.24 g/mol |
IUPAC Name |
1-(3-ethylpiperidin-3-yl)ethanone |
InChI |
InChI=1S/C9H17NO/c1-3-9(8(2)11)5-4-6-10-7-9/h10H,3-7H2,1-2H3 |
InChI Key |
AIFYXKAXSQNSPD-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CCCNC1)C(=O)C |
Origin of Product |
United States |
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